Unii-532OV6WA05

P2X7 receptor Species selectivity Calcium influx

A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide] is a potent, selective, and competitive antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in inflammation, pain, and cytokine release. The compound exhibits differential potency across species, with IC50 values of 18 nM for rat, 40 nM for human, and 0.68 µM for mouse P2X7 receptors [REFS-1, REFS-2].

Molecular Formula C26H30N6O3
Molecular Weight 474.6 g/mol
CAS No. 861393-28-4
Cat. No. B1664245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-532OV6WA05
CAS861393-28-4
Synonyms(N-(1-(((cyanoimino)(5-quinolinylamino) methyl) amino)-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide)
A-740003
A740003
Molecular FormulaC26H30N6O3
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(NC(=O)CC1=CC(=C(C=C1)OC)OC)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C26H30N6O3/c1-26(2,3)24(31-23(33)15-17-11-12-21(34-4)22(14-17)35-5)32-25(29-16-27)30-20-10-6-9-19-18(20)8-7-13-28-19/h6-14,24H,15H2,1-5H3,(H,31,33)(H2,29,30,32)
InChIKeyPUHSRMSFDASMAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A-740003 (CAS 861393-28-4) – Baseline Profile for Procurement of a Selective P2X7 Receptor Antagonist


A-740003 [N-(1-{[(cyanoimino)(5-quinolinylamino) methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide] is a potent, selective, and competitive antagonist of the P2X7 receptor, a ligand-gated ion channel implicated in inflammation, pain, and cytokine release [1]. The compound exhibits differential potency across species, with IC50 values of 18 nM for rat, 40 nM for human, and 0.68 µM for mouse P2X7 receptors [REFS-1, REFS-2]. It displays broad selectivity over other P2X and P2Y receptor subtypes at concentrations up to 100 µM [1].

Why P2X7 Antagonists Cannot Be Interchanged: Critical Divergence in Species Selectivity and CNS Penetration


Despite a shared mechanism of action, P2X7 antagonists exhibit profound pharmacological divergence that precludes interchangeable use. A-740003 demonstrates marked species-dependent potency (rat IC50 = 18 nM vs. mouse IC50 = 0.68 µM), a profile that is not observed with equipotent antagonists such as A-804598 [REFS-1, REFS-2]. Furthermore, A-740003 exhibits minimal brain penetration, whereas agents like JNJ-47965567 are designed for central target engagement [3]. Substituting one P2X7 antagonist for another without accounting for these critical differences can lead to erroneous functional interpretation, particularly in rodent pain models and CNS-targeted studies.

Quantitative Differentiation of A-740003: Head-to-Head Comparisons and Functional Selectivity


Species-Dependent Potency Profile: A Critical Divergence for Mouse Model Selection

A-740003 demonstrates a highly divergent potency profile across species that differentiates it from alternative P2X7 antagonists. While its potency at rat (IC50 = 18 nM) and human (IC50 = 40 nM) P2X7 receptors is comparable to other selective antagonists, its activity at mouse P2X7 receptors is dramatically reduced (IC50 = 0.68 µM), representing a 38-fold and 17-fold drop in potency relative to rat and human receptors, respectively [REFS-1, REFS-2]. In contrast, A-804598 exhibits near-equivalent potency across all three species (rat IC50 = 10 nM, human IC50 = 11 nM, mouse IC50 = 9 nM) [3]. This 75-fold difference in mouse P2X7 potency between A-740003 and A-804598 renders A-740003 effectively inactive in standard mouse models, making A-804598 or JNJ-47965567 the superior choice for murine studies.

P2X7 receptor Species selectivity Calcium influx Recombinant receptors

Direct Functional Head-to-Head Comparison: A-740003 vs. A-804598 in Rat P2X7 Calcium Influx

In a direct head-to-head comparison using the same assay platform, A-740003 exhibited an IC50 of 72.27 ± 11.74 nM for inhibition of BZ-ATP-stimulated calcium influx in rat recombinant P2X7-1321N1 cells, whereas A-804598 demonstrated an IC50 of 28.71 ± 5.32 nM [1]. Additionally, in radioligand binding studies displacing [3H]-A-804598 from rat cortex homogenate, A-740003 showed a Ki of 26.51 nM compared to 7.51 nM for A-804598 [1]. These data consistently show that A-804598 is approximately 2.5- to 3.5-fold more potent than A-740003 at rat P2X7 receptors under identical experimental conditions.

P2X7 receptor Calcium influx Functional antagonist Recombinant cell line

Functional Blockade of IL-1β Release and Pore Formation: Divergent Potency in THP-1 Cells

A-740003 blocks agonist-evoked IL-1β release with an IC50 of 156 nM and pore formation (Yo-Pro uptake) with an IC50 of 92 nM in differentiated human THP-1 cells . In contrast, A-804598 exhibits significantly greater potency in the same functional assays, with IC50 values of 8.5 nM for IL-1β release and 8.1 nM for pore formation . This represents an approximately 18-fold difference in functional potency. While A-740003 is capable of completely blocking these downstream inflammatory processes, a higher concentration is required compared to A-804598.

IL-1β release Pore formation THP-1 cells Inflammasome

In Vivo Efficacy in Neuropathic Pain: Quantified Antinociceptive ED50

Systemic administration of A-740003 produces dose-dependent antinociception in the rat spinal nerve ligation (SNL) model of neuropathic pain, with an ED50 of 19 mg/kg i.p. [1]. For comparison, A-438079, another P2X7 antagonist, requires an ED50 of 76 µM/kg (approximately 26 mg/kg) in a rat neuropathic pain model . JNJ-47965567 exhibits modest efficacy at 30 mg/kg s.c. in a rat neuropathic pain model but does not achieve the same level of robust antinociception [2]. A-740003 also attenuates tactile allodynia in chronic constriction injury and vincristine-induced neuropathy models without affecting acute thermal nociception or motor performance at analgesic doses [1].

Neuropathic pain Spinal nerve ligation Antinociception Rat model

CNS Penetration Profile: Peripherally-Restricted P2X7 Blockade

In vivo PET imaging studies using [11C]A-740003 demonstrate minimal brain uptake in healthy rats, with only marginal tracer accumulation observed in brain tissue [1]. This indicates that A-740003 is effectively peripherally restricted, likely due to limited transport across the blood-brain barrier. In contrast, JNJ-47965567 is centrally permeable, achieving a brain EC50 of 78 ± 19 ng/ml and functional blockade of central P2X7 receptors [2]. A-804598 also penetrates the CNS and has been used to label central P2X7 receptors in autoradiography studies [3]. This profile positions A-740003 as the antagonist of choice for studies requiring selective peripheral P2X7 blockade without confounding central effects.

Blood-brain barrier CNS penetration Neuroinflammation PET imaging

Optimal Application Scenarios for A-740003 Based on Differential Evidence


Rat Neuropathic Pain Studies Requiring Peripheral P2X7 Blockade

A-740003 is the recommended P2X7 antagonist for rat neuropathic pain studies where peripheral target engagement is desired without CNS penetration. Its well-characterized ED50 of 19 mg/kg i.p. in the spinal nerve ligation model provides a reliable dosing benchmark, and its lack of motor impairment at analgesic doses ensures behavioral endpoints are not confounded by off-target effects [1].

Human THP-1 Inflammasome Studies Requiring Moderate P2X7 Blockade

In differentiated human THP-1 macrophage-like cells, A-740003 provides concentration-dependent blockade of IL-1β release (IC50 = 156 nM) and pore formation (IC50 = 92 nM). It is suitable for inflammasome activation studies where complete P2X7 blockade is not required and a moderate inhibition profile is acceptable [1].

PET Tracer Development for Peripheral Neuroinflammation Imaging

A-740003 has been successfully radiolabeled as [11C]A-740003 and used in PET imaging studies. Its peripheral restriction and moderate metabolic rate in plasma make it a viable candidate for developing P2X7-targeted imaging agents for peripheral inflammatory conditions, where central tracer uptake would be undesirable [1].

Comparative Studies of P2X7 Antagonist Pharmacophores

As a cyanoguanidine-based P2X7 antagonist with distinct structure-activity relationship (SAR) properties, A-740003 serves as a key reference compound in comparative pharmacological studies of P2X7 antagonist chemotypes. Its species-selectivity profile (rat > human >>> mouse) provides a useful pharmacological fingerprint for distinguishing P2X7 antagonist subtypes [1].

Quote Request

Request a Quote for Unii-532OV6WA05

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.